2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide
Overview
Description
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide is an organic compound that belongs to the class of phenylacetamides It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-2-pyrrolidin-1-ylacetamide.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide can be compared with other phenylacetamide derivatives, such as:
2-(4-Hydroxyphenyl)-2-pyrrolidin-1-ylacetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylamine: Similar structure but with an amine group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)12(13(14)16)15-8-2-3-9-15/h4-7,12H,2-3,8-9H2,1H3,(H2,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDZSPPNNATJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)N)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267189 | |
Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74467-63-3 | |
Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74467-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074467633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC163362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-(4-Methoxyphenyl)-1-pyrrolidineacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701267189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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